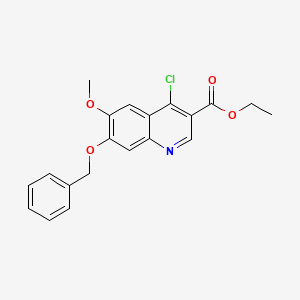
Ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate
Vue d'ensemble
Description
Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance (color, state of matter) and any distinctive odors .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and chemical stability. It may also include studying the compound’s reactivity with other substances .Applications De Recherche Scientifique
Novel Synthesis Methods
Research on ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate has primarily focused on novel synthesis methods. Kametani et al. (1969) achieved a synthesis of similar quinoline derivatives through the treatment of ethyl 4-benzyloxy-5-methoxy-2-nitrobenzylidenemalonate with triethyl phosphite, resulting in a 53-68% yield of the compound (Kametani, Nyu, Yamanaka, Yagi, & Ogasawara, 1969).
Antibacterial Activity Studies
There's research indicating the potential antibacterial applications of related quinoline compounds. Rádl and Janichová (1992) synthesized various 3-hydroxyquinolones, including derivatives of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, and evaluated their antibacterial properties (Rádl & Janichová, 1992).
Applications in Heterocycle Synthesis
The compound also finds application in the synthesis of heterocyclic compounds. For instance, Farrayeh et al. (2013) discussed the synthesis of heterocycles fused onto 4-oxoquinoline-3-carboxylic acid, demonstrating the versatility of quinoline derivatives in creating complex heterocyclic structures (Farrayeh, El-Abadelah, Zahra, Haddad, & Voelte, 2013).
Potential Antituberculosis Agents
Quinoxaline derivatives, closely related to ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate, have been studied for their antituberculosis properties. Jaso et al. (2005) synthesized and evaluated new quinoxaline-2-carboxylate 1,4-dioxide derivatives for their in vitro antituberculosis activity, showing potential for similar compounds in medicinal applications (Jaso, Zarranz, Aldana, & Monge, 2005).
Microwave-Assisted Synthesis
Innovative methods like microwave-assisted synthesis have been employed for compounds similar to ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate. Song Bao-an (2012) reported the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate under microwave-assistance, showcasing advancements in synthesis techniques (Song Bao-an, 2012).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit cholinesterases (acetyl- and butyryl-, ache and bche) and monoamine oxidase b (mao b), which are potential targets for anti-alzheimer molecules .
Mode of Action
Based on the structure of the compound, it can be inferred that it might undergo reactions at the benzylic position, which could involve free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involved in the metabolism of neurotransmitters .
Pharmacokinetics
Similar compounds have been shown to have variable absorption and distribution profiles, with metabolism primarily occurring in the liver .
Result of Action
Similar compounds have been found to have significant effects on neuronal function, potentially through their interaction with cholinesterases and monoamine oxidase b .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-chloro-6-methoxy-7-phenylmethoxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-3-25-20(23)15-11-22-16-10-18(17(24-2)9-14(16)19(15)21)26-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFVIGBSSLIMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OCC3=CC=CC=C3)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697138 | |
| Record name | Ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate | |
CAS RN |
307353-90-8 | |
| Record name | Ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1395217.png)
![1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1395218.png)




![methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1395225.png)